

C14TKL-1: A Technical Guide to the Preclinical Safety and Toxicity Profile

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Compound of Interest

Compound Name: **C14TKL-1**

Cat. No.: **B1159357**

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Executive Summary

C14TKL-1 is a novel tachykinin-like peptide that has been identified as a potent agonist of the Neurokinin-1 (NK1) receptor.[1][2] As a modulator of a well-characterized signaling pathway with broad physiological implications, a thorough understanding of its safety and toxicity profile is paramount for any potential therapeutic development. This technical guide provides a comprehensive overview of the predicted safety and toxicity profile of **C14TKL-1**, based on its mechanism of action as an NK1 receptor agonist. Due to the absence of publicly available preclinical safety and toxicity data for **C14TKL-1**, this document outlines a recommended preclinical evaluation strategy, details standard experimental protocols, and discusses potential safety considerations. The information herein is intended to guide researchers, scientists, and drug development professionals in the systematic evaluation of **C14TKL-1**.

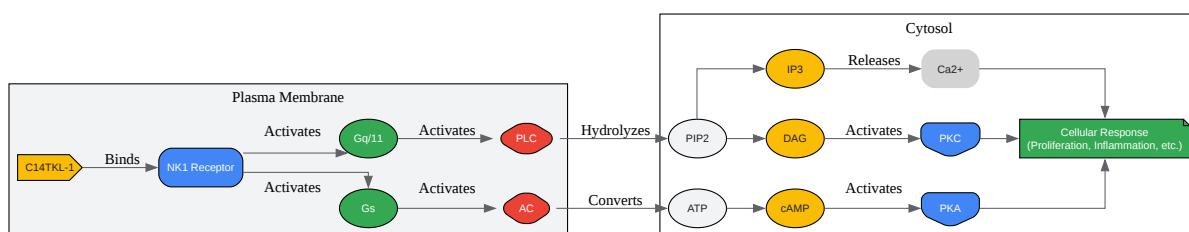
Predicted Pharmacology and Mechanism of Action

C14TKL-1 is known to be an agonist for the NK1 receptor, which is a G-protein coupled receptor (GPCR).[1][2][3] The primary endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in a multitude of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[4][5]

Upon binding of an agonist like **C14TKL-1**, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and Gs.[3][6] This initiates a cascade of intracellular signaling events:

- Gq/11 Pathway: Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[\[2\]](#)[\[3\]](#)
- Gs Pathway: Activation of Adenylyl Cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[\[3\]](#)

These signaling pathways ultimately lead to the modulation of various cellular functions, including cell proliferation, migration, and survival.[\[7\]](#)[\[8\]](#)

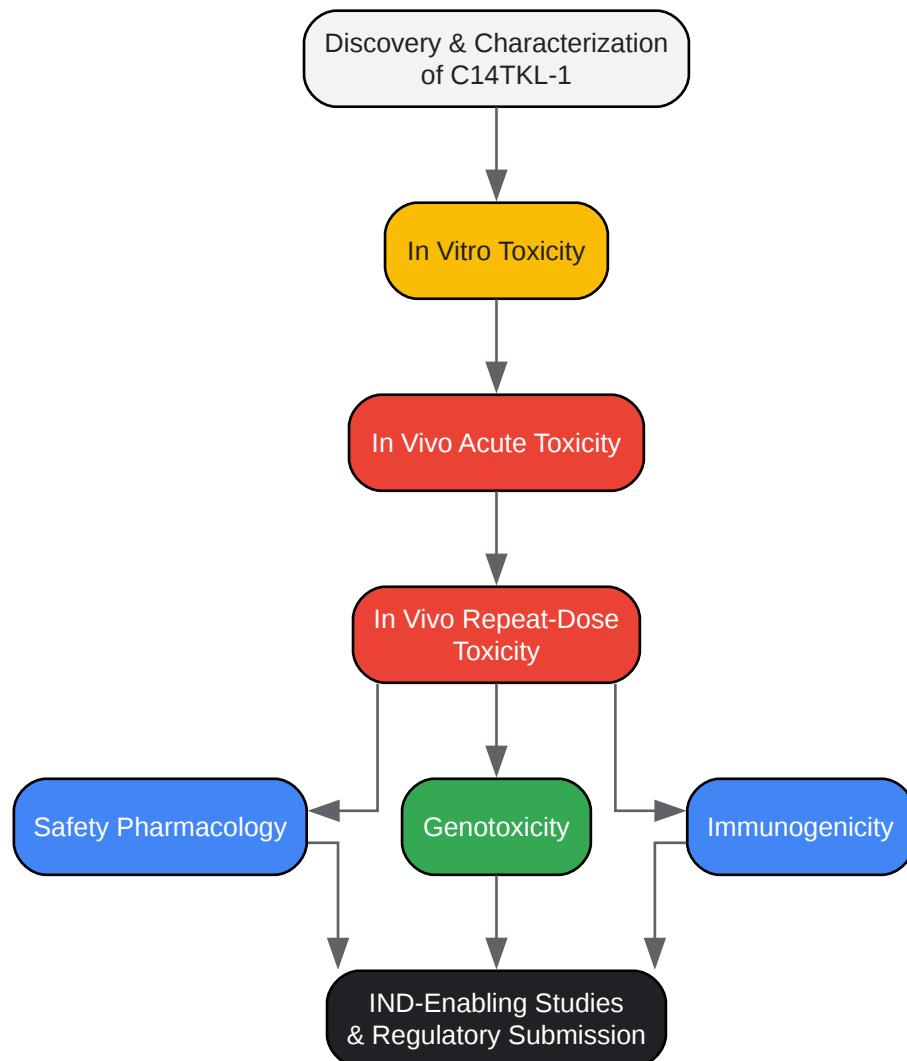


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Caption: NK1 Receptor Signaling Pathway.

Proposed Preclinical Safety and Toxicity Evaluation

A tiered approach is recommended for the preclinical safety and toxicity assessment of **C14TKL-1**, in line with international regulatory guidelines such as ICH M3(R2) and ICH S6(R1).[\[9\]](#) The evaluation should progress from *in vitro* to *in vivo* studies to characterize the toxicological profile of the peptide.



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